2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C11H12BrNO4. It is known for its utility in various research applications due to its unique molecular structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide typically involves the bromination of 2-ethoxy-4-formylphenol followed by the formation of the acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted phenoxyacetamides.
Oxidation: 2-(5-Bromo-2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: 2-(5-Bromo-2-ethoxy-4-hydroxyphenoxy)acetamide.
Coupling: Biaryl derivatives.
Scientific Research Applications
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-ethoxyphenoxy)acetamide
- 2-(5-Bromo-4-formylphenoxy)acetamide
- 2-(2-Ethoxy-4-formylphenoxy)acetamide
Uniqueness
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the bromine and formyl groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for specific research applications where these functional groups are advantageous .
Properties
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-2-16-9-3-7(5-14)8(12)4-10(9)17-6-11(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNVPCXTYOOKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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